molecular formula C6H9K6O15P3 B1146029 D-Myo-inositol 1,3,4-triphosphate hexapotassium salt CAS No. 140385-74-6

D-Myo-inositol 1,3,4-triphosphate hexapotassium salt

Cat. No. B1146029
CAS RN: 140385-74-6
M. Wt: 648.64
InChI Key:
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Description

Synthesis Analysis

The synthesis of D-Myo-inositol 1,3,4-triphosphate and related compounds involves complex chemical processes that convert myo-inositol into various phosphorylated forms. One study describes the conversion of myo-inositol into the ammonium salts of racemic and enantiomerically pure D-myo-inositol 1,4,5-trisphosphate, highlighting the challenge of synthesizing these compounds due to the high density of phosphate groups arranged around the myo-inositol core (Reese & Ward, 1987).

Molecular Structure Analysis

The molecular structure of D-Myo-inositol 1,3,4-triphosphate hexapotassium salt is complex, featuring a myo-inositol backbone with three phosphate groups attached at positions 1, 3, and 4. The hexapotassium salt form indicates the presence of potassium ions associated with the phosphate groups, which may affect its solubility and interaction with biological molecules. Studies have explored the protonation sequence and complexation properties of inositol phosphates, providing insights into their molecular structure and interaction with metal ions (Schmitt et al., 1993).

Chemical Reactions and Properties

Inositol phosphates, including D-Myo-inositol 1,3,4-triphosphate, undergo various chemical reactions, particularly those involving the exchange and donation of phosphate groups. These reactions are crucial for their biological functions, including signaling and energy transfer. The synthesis and metabolism of diphosphoinositol pentakisphosphate(s) and bisdiphosphoinositol tetrakisphosphate(s) demonstrate the dynamic nature of these compounds in biological systems (Stephens et al., 1993).

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, are influenced by its molecular structure and the presence of potassium ions. These properties are essential for its interaction with biological systems and its potential applications in research and industry. Studies on the solution behavior of myo-inositol hexakisphosphate in the presence of multivalent cations can provide insights into the behavior of similar compounds under physiological conditions (Torres et al., 2005).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity with other molecules and stability under various conditions, are crucial for understanding its role in biological processes and its potential therapeutic applications. The interaction of inositol phosphates with mineral elements, influencing their bioavailability, demonstrates the importance of these chemical properties in nutritional science and biochemistry (Persson et al., 1998).

Scientific Research Applications

Role in Cellular Signaling

Inositol compounds, including D-Myo-inositol 1,3,4-triphosphate, play crucial roles in cellular signaling pathways. The inositol trisphosphate receptor, for instance, is a key component of the intracellular calcium signaling system in animal cells, with significant implications for plant biology as well. Despite extensive documentation in animal cells, the existence and function of these receptors in plants remain less understood, highlighting a gap in knowledge that warrants further investigation (Krinke, Novotná, Valentová, & Martinec, 2006).

Therapeutic Potential in Polycystic Ovary Syndrome (PCOS)

Inositols, particularly Myo-inositol and D-chiro-inositol, have shown promise in the management of polycystic ovary syndrome (PCOS), a condition characterized by insulin resistance and hormonal imbalances. These compounds may improve metabolic, hormonal, and reproductive aspects of PCOS, suggesting a multifaceted therapeutic strategy that aligns with the physiological ratios of these inositols in the human body (Gateva, Unfer, & Kamenov, 2018).

Diabetes Mellitus Management

Research has indicated that inositol compounds, including IP6 (inositol hexakisphosphate), may offer benefits in managing diabetes mellitus by improving various diabetic indices. These compounds could regulate insulin secretion, modulate serum leptin concentrations, and reduce vascular damage, among other benefits. This underscores the potential of natural alternatives to pharmaceuticals in diabetes care, reflecting a significant area of interest due to the global burden of the disease (Omoruyi, Stennett, Foster, & Dilworth, 2020).

Nutritional and Industrial Applications

Phytic acid, another form of inositol, has been explored for its nutritional and industrial applications due to its chelating potential and impact on mineral absorption. This review has broadened the understanding of phytic acid beyond its nutritional implications, suggesting novel uses based on its chemical properties (Graf, 1983).

Mechanism of Action

Target of Action

The primary target of D-Myo-inositol 1,3,4-triphosphate hexapotassium salt is the Inositol 1,4,5-trisphosphate receptor (InsP3R) . This receptor is a type of calcium channel that is located on the membrane of the endoplasmic reticulum (ER) in cells .

Mode of Action

This compound, also known as Ins(1,3,4)P3, binds to the InsP3R . This binding event triggers the opening of the calcium channels on the ER membrane . As a result, calcium ions (Ca2+) are released from the ER into the cytoplasm .

Biochemical Pathways

The release of Ca2+ ions into the cytoplasm triggers a cascade of intracellular events. This is part of the phosphoinositide pathway, where the compound is formed from the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate . The increase in cytosolic Ca2+ concentration can activate various enzymes, influence cell signaling pathways, and regulate many cellular processes .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s bioavailability, metabolism, and excretion would need to be studied further for a comprehensive understanding.

Result of Action

The release of Ca2+ ions into the cytoplasm has multiple effects at the molecular and cellular levels. It can regulate various cellular processes such as cell division, cell growth, apoptosis, and other signal transduction pathways . The specific effects would depend on the cell type and the physiological context.

properties

IUPAC Name

hexapotassium;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2-,3+,4+,5+,6+;;;;;;/m1....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOPWCOAGWTTEN-JQLBQNGOSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H]([C@@H]([C@H]([C@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9K6O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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